molecular formula C17H14NO2+ B271370 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium

8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium

Cat. No. B271370
M. Wt: 264.3 g/mol
InChI Key: YOTIHEBHJNFLMN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium, also known as PQ, is a quinoline derivative that has gained attention in recent years due to its potential applications in scientific research. PQ is a fluorescent dye that can be used to label and visualize biological structures and processes, making it a valuable tool for researchers in various fields.

Mechanism of Action

8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium works by binding to certain biological structures, such as membranes and proteins, and emitting fluorescence upon excitation with light. The exact mechanism of 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium binding and fluorescence emission is not fully understood, but it is believed to involve interactions between the quinoline ring and the target structures.
Biochemical and physiological effects:
8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium is generally considered to be non-toxic and non-invasive, making it a safe and effective tool for scientific research. However, some studies have suggested that 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium may interfere with certain biological processes, such as mitochondrial function and autophagy, at high concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium is its high fluorescence intensity, which allows for sensitive detection and imaging of biological structures and processes. 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium is also relatively easy to use and can be applied to a wide range of experimental systems. However, 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium has some limitations, such as its potential toxicity at high concentrations and its limited ability to penetrate certain biological barriers, such as the blood-brain barrier.

Future Directions

There are many potential future directions for research involving 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium. One area of interest is the development of new 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium derivatives with improved properties, such as increased fluorescence intensity or enhanced targeting of specific biological structures. Another area of interest is the application of 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium in new experimental systems, such as in vivo imaging of animal models or high-throughput screening assays. Additionally, further studies are needed to better understand the mechanisms of 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium binding and fluorescence emission, as well as its potential effects on biological processes.

Synthesis Methods

8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium can be synthesized through a multistep reaction process starting from 8-hydroxyquinoline. The synthesis involves the reaction of 8-hydroxyquinoline with ethyl acetoacetate to form 8-hydroxy-1-(2-oxoethyl)quinoline. This intermediate is then reacted with benzyl chloride to form 8-hydroxy-1-(2-oxo-2-phenylethyl)quinoline.

Scientific Research Applications

8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium has been widely used as a fluorescent dye in scientific research. It can be used to label and visualize various biological structures and processes, such as mitochondria, lysosomes, and autophagosomes. 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium has also been used to study the dynamics of intracellular calcium signaling and the mechanisms of cell death.

properties

Product Name

8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium

Molecular Formula

C17H14NO2+

Molecular Weight

264.3 g/mol

IUPAC Name

2-(8-hydroxyquinolin-1-ium-1-yl)-1-phenylethanone

InChI

InChI=1S/C17H13NO2/c19-15-10-4-8-14-9-5-11-18(17(14)15)12-16(20)13-6-2-1-3-7-13/h1-11H,12H2/p+1

InChI Key

YOTIHEBHJNFLMN-UHFFFAOYSA-O

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C(=CC=C3)O

Origin of Product

United States

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